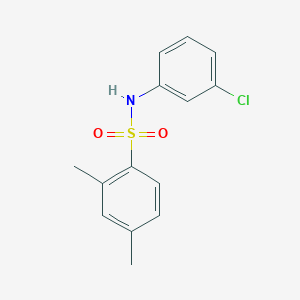![molecular formula C27H23NO5S B281615 Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)
Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as IMNF, is a synthetic compound that has shown potential in scientific research. It belongs to the class of naphthofuran derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. Studies have shown that Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and tumor growth.
Biochemical and physiological effects:
Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have shown that Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been shown to reduce inflammation in various animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments include its relatively easy synthesis, low toxicity, and potential for use in various scientific research areas. However, there are also some limitations to its use, including its limited solubility in water and some organic solvents, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One direction is to further investigate its potential use in the treatment of various diseases such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its effects on cells and tissues. Additionally, further studies are needed to optimize the synthesis and purification methods of Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate to improve its yield and purity.
Synthesemethoden
The synthesis of Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-naphthylsulfonamide with 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid using isopropyl alcohol as a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification and isolation of the product.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been studied for its potential application in various scientific research areas. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C27H23NO5S |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
propan-2-yl 2-methyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H23NO5S/c1-16(2)32-27(29)25-17(3)33-26-22-11-7-6-10-21(22)24(15-23(25)26)28-34(30,31)20-13-12-18-8-4-5-9-19(18)14-20/h4-16,28H,1-3H3 |
InChI-Schlüssel |
FSIBCRQRNPFDSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281532.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281534.png)
![4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281537.png)
![N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281538.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281539.png)
![N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281541.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide](/img/structure/B281542.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281545.png)

![4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
![N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281556.png)
![N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)
![4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281568.png)